7-Benzyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione 7-Benzyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 106306-87-0
VCID: VC0512378
InChI: InChI=1S/C18H21N5O2/c1-21-15-14(16(24)20-18(21)25)23(12-13-8-4-2-5-9-13)17(19-15)22-10-6-3-7-11-22/h2,4-5,8-9H,3,6-7,10-12H2,1H3,(H,20,24,25)
SMILES: CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CC4=CC=CC=C4
Molecular Formula: C18H21N5O2
Molecular Weight: 339.4g/mol

7-Benzyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione

CAS No.: 106306-87-0

Main Products

VCID: VC0512378

Molecular Formula: C18H21N5O2

Molecular Weight: 339.4g/mol

7-Benzyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione - 106306-87-0

CAS No. 106306-87-0
Product Name 7-Benzyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione
Molecular Formula C18H21N5O2
Molecular Weight 339.4g/mol
IUPAC Name 7-benzyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione
Standard InChI InChI=1S/C18H21N5O2/c1-21-15-14(16(24)20-18(21)25)23(12-13-8-4-2-5-9-13)17(19-15)22-10-6-3-7-11-22/h2,4-5,8-9H,3,6-7,10-12H2,1H3,(H,20,24,25)
Standard InChIKey ROWQWDCJHZGBIX-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CC4=CC=CC=C4
Canonical SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CC4=CC=CC=C4
PubChem Compound 679995
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator